

Technical Guide: Mono(Ethyl-alanine) Amidate Prodrug Architecture

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Compound of Interest

Compound Name: Mono(Ethyl-alanine) amidate

CAS No.: 912809-27-9

Cat. No.: B1679582

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Subject: Optimization of Nucleotide Delivery via Phosphoramidate Monoamidate Technology

Context: Antiviral & Anticancer Nucleotide Analog Development

Part 1: Executive Technical Summary

Mono(Ethyl-alanine) amidate refers to a specific ProTide (Pronucleotide) structural motif designed to mask the anionic phosphate groups of nucleotide analogs. By neutralizing the negative charge of the phosphate via a P-N bond (amidate) linked to an amino acid ester (L-alanine ethyl ester), this moiety transforms hydrophilic nucleotides into lipophilic prodrugs capable of passive membrane diffusion.

Unlike "bis-amidates" (which attach two amino acid groups) or simple esters, the mono-amidate strategy typically pairs the amino acid ester with an aryl group (e.g., phenol). This asymmetry introduces a chiral center at the phosphorus atom, necessitating rigorous stereochemical control during synthesis to maximize catalytic activation by intracellular enzymes like Cathepsin A and Hint1.

Core Chemical Identity

- IUPAC Fragment: Ethyl (2S)-2-[[hydroxy(phenoxy)phosphoryl]amino]propanoate (variable depending on the leaving group).
- Key Components:
 - L-Alanine Ethyl Ester: The "trigger" moiety recognized by intracellular esterases.
 - Phosphoramidate Bond (P-N): A chemically stable bond in plasma that becomes labile only after ester hydrolysis.
 - P-Chirality: The phosphorus atom is chiral (or), significantly affecting metabolic processing rates.

Part 2: Mechanism of Action (The Self-Validating System)

The efficacy of **Mono(Ethyl-alanine) amidate** relies on a "self-validating" metabolic cascade. The molecule must remain stable in plasma (to prevent systemic toxicity) but rapidly degrade inside the target cell. This selectivity is engineered through specific enzyme kinetics.

The Activation Pathway

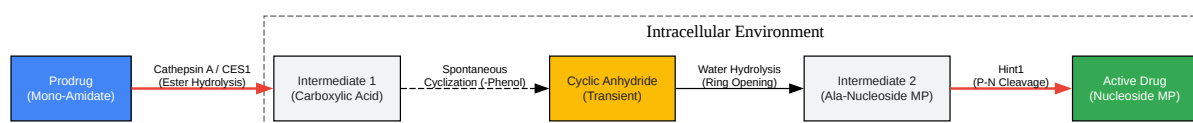
The activation follows a strict chronological order. If any step fails (e.g., premature hydrolysis in plasma), the system invalidates itself, leading to poor efficacy.

- Cellular Entry: The lipophilic ethyl ester and aryl group mask the phosphate charges, allowing passive diffusion across the lipid bilayer.
- The Trigger (Ester Hydrolysis): Intracellular Cathepsin A (CatA) or Carboxylesterase 1 (CES1) hydrolyzes the ethyl ester to a carboxylic acid.
 - Note: The choice of Ethyl (vs. Isopropyl or Methyl) modulates the rate of this hydrolysis. Ethyl esters are generally hydrolyzed faster than isopropyl esters (used in Tenofovir Alafenamide) but slower than methyl esters.

- The Clock (Cyclization): The newly formed carboxylic acid nucleophilically attacks the phosphorus, displacing the aryl (phenol) group. This forms an unstable five-membered cyclic mixed anhydride.
- Spontaneous Hydrolysis: The ring opens via water attack, releasing the phenol and leaving an unstable phosphoramidate metabolite.
- Payload Release (Hint1): The Histidine Triad Nucleotide-Binding Protein 1 (Hint1) phosphoramidase cleaves the P-N bond, releasing the free nucleoside monophosphate (which is then phosphorylated to the active triphosphate).

Pathway Visualization

The following diagram illustrates the critical "activation cascade" for a generic **Mono(Ethyl-alanine) amidate** prodrug.



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Figure 1: The metabolic activation pathway of **Mono(Ethyl-alanine) amidate** prodrugs.^[1] Red arrows indicate enzymatic steps; dashed arrows indicate spontaneous chemical rearrangements.

Part 3: Synthesis & Stereochemical Control

Synthesizing **Mono(Ethyl-alanine) amidate** requires precise control over the phosphorus chirality. The

and

diastereomers often exhibit vastly different activation rates due to the stereoselectivity of Cathepsin A and Hint1.

Reagents and Precursors[2]

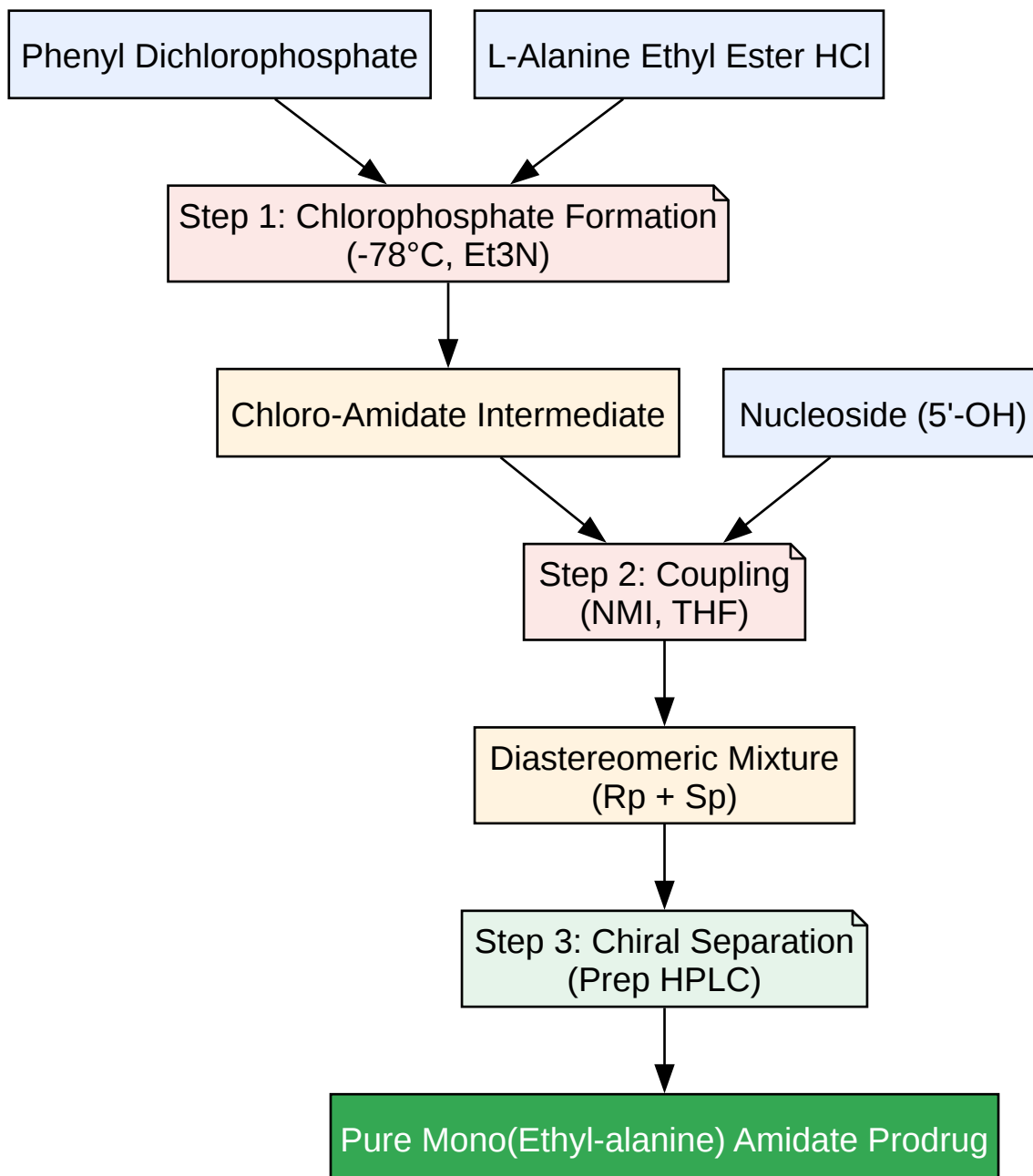
- Nucleophile: L-Alanine Ethyl Ester Hydrochloride (CAS 1115-59-9).[2]
 - Quality Criticality: Must be enantiomerically pure (L-isomer). D-isomer contamination leads to inactive prodrugs as human enzymes are stereospecific for L-amino acids.
- Phosphorylating Agent: Phenyl dichlorophosphate (or p-nitrophenyl analogs for better leaving group ability).
- Base: Triethylamine or N-Methylimidazole (NMI) to scavenge HCl.

Synthetic Workflow (The Chlorophosphate Route)

This method is standard for generating the P-N bond.

- Formation of Phenyl-(Ethoxy-L-Alaninyl)-Chlorophosphate:
 - Reaction of Phenyl dichlorophosphate with L-Alanine ethyl ester (1:1 stoichiometry) at -78°C .
 - Control: Low temperature is mandatory to prevent "bis-amidate" formation (double substitution).
- Coupling to Nucleoside:
 - The chlorophosphate intermediate reacts with the nucleoside's 5'-hydroxyl group.
 - Catalyst: N-Methylimidazole (NMI) acts as a nucleophilic catalyst.
- Chiral Separation:
 - The result is a mixture of diastereomers ().
 - Method: Preparative HPLC or fractional crystallization is required to isolate the biologically more active isomer (often designated as Isomer A or B, e.g., GS-9131 Isomer A).

Synthesis Diagram[2]



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Figure 2: Synthetic workflow for isolating pure **Mono(Ethyl-alanine) amidate** prodrugs.

Part 4: Pharmacokinetics & Comparative Analysis

The "Ethyl-alanine" moiety is a specific tuning of the ProTide technology. Below is a comparison with other common moieties like Isopropyl-alanine (used in Sofosbuvir/TAF).

Quantitative Comparison Table

Feature	Mono(Ethyl-alanine)	Mono(Isopropyl-alanine)	Impact on Drug Design
Ester Hydrolysis Rate	Fast	Moderate/Slow	Ethyl is preferred when rapid intracellular activation is needed, but may suffer from lower plasma stability compared to isopropyl.
Lipophilicity (LogP)	Moderate	High	Isopropyl derivatives are more lipophilic, potentially aiding deeper tissue penetration (e.g., lymphoid tissue).
Enzyme Specificity	Cathepsin A / CES1	Cathepsin A	Ethyl esters are broader substrates; Isopropyl esters are highly specific for Cathepsin A (crucial for PBMC targeting).
Example Drug	GS-9131 (Investigational)	Sofosbuvir, Tenofovir Alafenamide	GS-9131 demonstrated that ethyl-alanine could achieve 50-fold higher activity than parent nucleotide in specific contexts [1].

Stability Data Interpretation

- Plasma Stability: **Mono(Ethyl-alanine) amidates** generally show half-lives (

) of >30 minutes in human plasma, sufficient for oral bioavailability.

- Intracellular Accumulation: In PBMC (Peripheral Blood Mononuclear Cells), the ethyl-alanine motif can drive intracellular triphosphate concentrations 50-100x higher than the parent nucleoside [1].

Part 5: References

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